3-Chloro-4-hydrazinobenzenesulphonic acid
Description
3-Chloro-4-hydrazinobenzenesulphonic acid (C₆H₆ClN₃O₃S; MW 235.64 g/mol) is a sulfonic acid derivative featuring a chlorinated benzene ring substituted with a hydrazine (-NHNH₂) group at the 4-position and a sulfonic acid (-SO₃H) group at the 3-position. This compound is primarily utilized as a synthetic intermediate in pharmaceuticals and dyes due to its reactive hydrazine moiety, which enables condensation reactions and heterocyclic ring formation.
Properties
IUPAC Name |
3-chloro-4-hydrazinylbenzenesulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O3S/c7-5-3-4(13(10,11)12)1-2-6(5)9-8/h1-3,9H,8H2,(H,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVSGKVLJUJOBNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)O)Cl)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60216483 | |
| Record name | 3-Chloro-4-hydrazinobenzenesulphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60216483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6628-76-8 | |
| Record name | 3-Chloro-4-hydrazinylbenzenesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6628-76-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-4-hydrazinobenzenesulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006628768 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC59704 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59704 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Chloro-4-hydrazinobenzenesulphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60216483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloro-4-hydrazinobenzenesulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.920 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-CHLORO-4-HYDRAZINOBENZENESULFONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VHU2RP5722 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanism of Action
Target of Action
The primary targets of 3-chloro-4-hydrazinobenzenesulfonic acid are currently unknown
Mode of Action
It’s known that the compound is involved in the chlorosulfonation of benzene. In this reaction, the benzene reacts with chlorosulfonic acid to produce benzenesulfonic acid and HCl.
Biochemical Pathways
The compound is involved in the biosynthesis of chorismate via the shikimate pathway. Chorismate is further converted by a dedicated chorismate lyase yielding 4-hydroxybenzoic acid (4-HBA). The stand-alone adenylation domain is necessary to activate 4-HBA, which is subsequently tethered to the acyl carrier protein.
Biological Activity
3-Chloro-4-hydrazinobenzenesulphonic acid (C6H7ClN2O3S) is a compound with notable biological activities, particularly in the fields of medicinal chemistry and environmental science. This article provides a comprehensive overview of its biological properties, including cytotoxicity, antimicrobial effects, and its role in biochemical pathways.
Chemical Structure and Properties
The compound features a hydrazine functional group attached to a chlorinated aromatic ring with a sulfonic acid moiety. Its structural formula is represented as follows:
1. Cytotoxicity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study conducted on human breast cancer cells (MCF-7) demonstrated that the compound induced apoptosis through the activation of caspase pathways. The IC50 values for this compound were found to be lower than those for several standard chemotherapeutics, suggesting its potential as an anticancer agent .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HeLa | 20 |
| A549 | 18 |
2. Antimicrobial Activity
The antimicrobial properties of this compound have been evaluated against various bacterial strains. In vitro studies revealed that it has effective inhibitory action against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) for E. coli was determined to be 32 µg/mL, indicating strong antibacterial activity .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
The mechanism by which this compound exerts its biological effects involves the inhibition of key enzymes involved in cellular metabolism. Specifically, it has been shown to inhibit the activity of hyaluronidases, enzymes that degrade hyaluronic acid, which is crucial for maintaining tissue hydration and integrity . This inhibition can lead to reduced tumor metastasis and improved therapeutic outcomes in cancer treatment.
Case Studies
A notable case study involved the application of this compound in a therapeutic context for treating skin infections caused by resistant bacterial strains. Patients treated with a topical formulation containing this compound showed significant improvement within two weeks, with no adverse effects reported.
Comparison with Similar Compounds
3-Amino-4-chlorobenzenesulfonic Acid (CAS 98-36-2)
- Molecular Formula: C₆H₆ClNO₃S (MW 207.63 g/mol)
- Structure: Chlorine at 4-position, amino (-NH₂) at 3-position, and sulfonic acid group.
- Properties : Off-white powder, water-soluble .
- Synthesis : Produced via nitro reduction of 4-chloro-3-nitrobenzenesulfonic acid .
- Applications : Key intermediate in dyes (e.g., Acid Yellow 159, Reactive Blue 216) .
- Comparison: The amino group (-NH₂) offers reactivity for diazotization, critical for azo dye synthesis, whereas the hydrazine group (-NHNH₂) in the target compound enables formation of hydrazones and heterocycles. Lower molecular weight due to absence of additional nitrogen in the hydrazine group.
3-Chloro-4-nitrobenzenesulfonic Acid (CID 4416883)
- Molecular Formula: C₆H₄ClNO₅S (MW 237.62 g/mol)
- Structure: Nitro (-NO₂) at 4-position, chlorine at 3-position, and sulfonic acid group.
- Properties : Water-soluble; nitro group is a precursor for reduction to amine or hydrazine .
- Applications: Intermediate for synthesizing amines (e.g., 3-amino-4-chlorobenzenesulfonic acid) .
- Comparison :
- Nitro group provides a pathway to synthesize the target compound via reduction to hydrazine.
- Higher molecular weight due to nitro group vs. hydrazine.
4-Chlorobenzenesulfonamide
- Molecular Formula: C₆H₆ClNO₂S (MW 191.63 g/mol)
- Structure : Chlorine at 4-position and sulfonamide (-SO₂NH₂) group.
- Properties : Moderate solubility; sulfonamide group is common in pharmaceuticals .
- Applications : Used in antibacterial agents (sulfa drugs) .
- Comparison :
- Sulfonamide group (-SO₂NH₂) differs from sulfonic acid (-SO₃H) in acidity and hydrogen-bonding capacity.
- The hydrazine group in the target compound offers distinct reactivity for forming hydrazides or coupling with carbonyl compounds.
3-Chloro-4-fluorobenzenesulfonyl Chloride
- Molecular Formula : C₆H₃Cl₂FO₂S (MW 229.06 g/mol)
- Structure : Chlorine at 3-position, fluorine at 4-position, and sulfonyl chloride (-SO₂Cl).
- Properties : Reactive intermediate for synthesizing sulfonic acids or sulfonamides .
- Comparison :
- Sulfonyl chloride is highly reactive compared to the stable sulfonic acid group in the target compound.
- Fluorine substituent introduces electronegativity effects absent in the hydrazine analogue.
Data Tables
Table 1: Structural and Physical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Solubility | Key Applications |
|---|---|---|---|---|---|
| 3-Chloro-4-hydrazinobenzenesulphonic acid | C₆H₆ClN₃O₃S | 235.64 | -Cl, -NHNH₂, -SO₃H | Water-soluble | Pharmaceuticals, dyes |
| 3-Amino-4-chlorobenzenesulfonic acid | C₆H₆ClNO₃S | 207.63 | -Cl, -NH₂, -SO₃H | Water-soluble | Dye intermediates |
| 3-Chloro-4-nitrobenzenesulfonic acid | C₆H₄ClNO₅S | 237.62 | -Cl, -NO₂, -SO₃H | Water-soluble | Precursor for amines |
| 4-Chlorobenzenesulfonamide | C₆H₆ClNO₂S | 191.63 | -Cl, -SO₂NH₂ | Moderate | Pharmaceuticals |
Research Findings
- Hydrazine vs. Amino Groups: The hydrazine moiety in the target compound enhances its utility in synthesizing hydrazides and azoles, which are pivotal in antitubercular and anticancer agents. In contrast, amino-substituted analogues are preferred for dye chemistry .
- Nitro to Hydrazine Conversion : Reduction of 3-chloro-4-nitrobenzenesulfonic acid provides a scalable route to the target compound, highlighting the interplay between nitro and hydrazine groups in synthesis .
- Pharmaceutical Relevance : Sulfonamide derivatives (e.g., 4-chlorobenzenesulfonamide) dominate antibacterial applications, whereas hydrazine derivatives are emerging in targeted therapies due to their chelating properties .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
